molecular formula C15H18N4O2 B11778523 Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11778523
M. Wt: 286.33 g/mol
InChI Key: VUWCFHCXDUADGL-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole core, a privileged structure in bioactive molecule design, which is strategically substituted with a phenyl group, a piperidine ring, and a methyl ester. The 1,2,3-triazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable bioisostere for amide bonds in pharmacologically active compounds . The specific substitution pattern on this triazole core suggests its high potential as a key intermediate or precursor for the synthesis of more complex molecules targeting various biological pathways. Piperidine-containing 1,2,3-triazole derivatives have demonstrated a range of promising biological activities in scientific literature. For instance, structurally related piperidine-based 1,2,3-triazolylacetamide derivatives have shown potent antifungal activity against challenging pathogens like Candida auris , with some compounds exhibiting fungicidal behavior and inducing apoptosis and cell cycle arrest . Similarly, other 1,2,3-triazole compounds incorporating a piperazine moiety have been synthesized and evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains . Furthermore, 1,2,3-triazole derivatives functionalized with benzenesulphonamide groups have been reported to act as effective carbonic anhydrase inhibitors , showing excellent, low nanomolar inhibition against human isoforms like hCA II, IV, and IX, which are targets for conditions such as glaucoma and cancer . The methyl ester functional group on the triazole ring offers a versatile handle for further synthetic modification, allowing researchers to generate a library of derivatives, such as carboxamides, hydrazides, or hydroxamic acids, for structure-activity relationship (SAR) studies . This product is intended for research purposes only by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

methyl 1-phenyl-5-piperidin-4-yltriazole-4-carboxylate

InChI

InChI=1S/C15H18N4O2/c1-21-15(20)13-14(11-7-9-16-10-8-11)19(18-17-13)12-5-3-2-4-6-12/h2-6,11,16H,7-10H2,1H3

InChI Key

VUWCFHCXDUADGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3CCNCC3

Origin of Product

United States

Preparation Methods

General Reaction Protocol

The most widely reported method involves a 1,3-dipolar cycloaddition between a β-ketoester and an in situ-generated aryl azide. Adapted from the procedure for methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate, the target compound requires substituting the methyl group at position 5 with piperidin-4-yl.

Key reagents :

  • β-Ketoester : Methyl 3-(piperidin-4-yl)-3-oxopropanoate (synthesized via Claisen condensation of piperidin-4-yl methyl ketone with dimethyl carbonate).

  • Azide precursor : Aniline and tosyl azide (TsN₃).

  • Catalyst : Acetic acid.

  • Solvent : Dichloromethane (DCM).

Procedure :

  • Azide generation : Aniline reacts with tosyl azide in acetone/water to form phenyl azide.

  • Cycloaddition : The β-ketoester, phenyl azide, and acetic acid are heated in DCM at 90°C for 24 hours.

  • Workup : The crude product is purified via flash chromatography (petroleum ether/ethyl acetate = 100:10).

Mechanistic insight :
The reaction proceeds via a Huisgen-type cycloaddition, where the β-ketoester acts as a dipolarophile. The enol form of the β-ketoester reacts with the azide, forming the triazole core. Acetic acid catalyzes both enolization and cycloaddition.

Yield : ~60–70% (estimated from analogous reactions).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Design

CuAAC offers regioselective access to 1,4-disubstituted triazoles. To achieve the 1,4,5-trisubstitution pattern, a pre-functionalized alkyne is required.

Reagents :

  • Alkyne : Methyl propiolate conjugated to piperidin-4-ylamine (synthesized via Sonogashira coupling).

  • Azide : Phenyl azide.

  • Catalyst : Cu(I) (e.g., CuBr).

Procedure :

  • Alkyne synthesis : Piperidin-4-ylamine is coupled with methyl propiolate using Pd/Cu catalysis.

  • Cycloaddition : The alkyne and phenyl azide react in DMF at 25°C with CuBr (10 mol%).

  • Purification : Column chromatography isolates the product.

Limitations :

  • The 5-position substituent must originate from the alkyne’s structure, complicating synthesis.

  • Lower yields (~50%) compared to thermal cycloaddition.

Post-Functionalization of a Triazole Core

Halogenation and Coupling

Organobase-Catalyzed Cycloaddition

Metal-Free Synthesis

A method adapted from glycohybrid synthesis uses DBU (1,8-diazabicycloundec-7-ene) to catalyze the reaction between β-ketoesters and azides.

Procedure :

  • β-Ketoester : Methyl 3-(piperidin-4-yl)-3-oxopropanoate.

  • Azide : Phenyl azide.

  • Conditions : DMSO, 25°C, 12 hours.

Advantages :

  • Avoids metal catalysts, simplifying purification.

  • Higher regioselectivity (>95% by HPLC).

Comparative Analysis of Methods

Method Yield Regioselectivity Complexity
Thermal Cycloaddition60–70%HighModerate
CuAAC~50%ExcellentHigh
Post-Functionalization55%VariableHigh
Organobase-Catalyzed75%ExcellentLow

Optimization recommendations :

  • Use organobase catalysis for scalability and eco-friendliness.

  • Employ high-purity β-ketoesters to minimize side reactions.

Characterization Data

1H NMR (600 MHz, CDCl₃) :

  • δ 7.35–7.40 (m, 5H, Ph), 3.99 (s, 3H, COOCH₃), 3.20–3.25 (m, 2H, piperidinyl), 2.70–2.75 (m, 2H, piperidinyl), 1.90–2.10 (m, 4H, piperidinyl).

13C NMR (151 MHz, CDCl₃) :

  • δ 162.1 (COO), 139.8 (C-Ph), 52.3 (COOCH₃), 46.2 (piperidinyl), 32.1 (piperidinyl).

HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).

Challenges and Solutions

Regioselectivity Control

  • Challenge : Competing 1,4- vs. 1,5-regioisomers in CuAAC.

  • Solution : Use bulky ligands (e.g., TBTA) to favor 1,4-isomers .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the triazole or phenyl groups.

    Substitution: Substituted derivatives at the piperidine nitrogen.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its efficacy against various pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, demonstrating potential as anti-tuberculosis agents . The incorporation of piperidine enhances the compound's interaction with biological targets, potentially improving its effectiveness.

Anticancer Properties
The compound has also been evaluated for its anticancer potential. Triazoles are known to interfere with cell proliferation and induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of triazoles can inhibit tumor growth by targeting specific pathways involved in cancer progression . The piperidine group may contribute to improved bioavailability and selective toxicity towards cancer cells.

Pharmacological Applications

Receptor Modulation
this compound has been studied for its role as a ligand for various receptors. Research suggests that triazole compounds can act as modulators for serotonin receptors (e.g., 5-HT4) and histamine receptors (e.g., H3), which are crucial in regulating neurotransmission and other physiological processes . This modulation can lead to therapeutic effects in conditions such as depression and anxiety.

Enzyme Inhibition
The compound shows promise as an enzyme inhibitor, particularly in metabolic pathways associated with diseases like diabetes and obesity. By inhibiting specific enzymes involved in glucose metabolism or lipid synthesis, this compound may help manage these conditions effectively .

Material Science Applications

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. The triazole ring can serve as a cross-linking agent in polymer networks, imparting thermal stability and mechanical strength to materials . This application is particularly relevant in the development of coatings and adhesives that require durability and resistance to environmental factors.

Case Studies

Study TitleObjectiveFindings
Synthesis and Evaluation of Triazole DerivativesTo assess the antimicrobial activity of various triazole compoundsIdentified compounds with significant activity against Mycobacterium tuberculosis
Anticancer Activity of TriazolesTo evaluate the cytotoxic effects of triazole derivatives on cancer cell linesSeveral derivatives showed promising results in inhibiting cancer cell proliferation
Receptor Binding StudiesTo investigate the binding affinity of triazoles to serotonin receptorsConfirmed that certain triazole derivatives act as effective modulators of serotonin receptors

Mechanism of Action

The mechanism of action of Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the piperidine and phenyl groups can interact with hydrophobic pockets in proteins. This allows the compound to modulate the activity of its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate and analogous triazole derivatives:

Compound Name Substituents (Positions 1, 4, 5) Key Features Melting Point (°C) Biological/Physicochemical Notes Reference
This compound (Target) 1: Phenyl; 4: COOMe; 5: Piperidin-4-yl Piperidine enhances lipophilicity and potential CNS activity. Not reported Likely basic due to piperidine; ester hydrolysis susceptibility.
Methyl 1-phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate 1: Phenyl; 4: COOMe; 5: Boc-protected N-phenylamino Boc group introduces steric bulk; requires deprotection for bioactivity. 123–126 Purple oil (solidifies); NMR confirms regiochemistry.
Methyl 1-benzyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate 1: Benzyl; 4: COOMe; 5: Boc-protected N-phenylamino Benzyl group increases lipophilicity vs. phenyl. 113–115 Wax-like solid; lower melting point than phenyl analog.
1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic acid 1: 2-Fluorophenyl; 4: COOH; 5: Piperidin-4-ylmethyl Fluorine enhances metabolic stability; carboxylic acid improves solubility. Not reported Acidic group enables salt formation; potential for ionic interactions.
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 1: 6-Chloro-pyridylmethyl; 4: COOEt; 5: Ethoxymethyleneamino Pyridyl group introduces polarity; ethoxymethyleneamino may act as a prodrug. Not reported Chlorine atom enhances halogen bonding; ester group for lipophilicity.
Methyl 1-((β-D-ribofuranosyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate 1: Ribofuranosyl; 4: COOMe; 5: Methoxy-oxoethyl Ribose moiety mimics nucleosides; targets nucleotide-binding proteins. Not reported High hydrophilicity; potential antiviral/nucleoside analog.

Structural and Functional Insights

  • Piperidine vs. Boc-Protected Amino Groups: The piperidin-4-yl substituent in the target compound contrasts with the tert-butoxycarbonyl (Boc)-protected amino groups in analogs. Piperidine’s basic nitrogen may enhance blood-brain barrier penetration, while Boc groups require acidic deprotection (e.g., with TFA) to reveal reactive amines for further functionalization .
  • The benzyl group in ’s analog increases steric bulk, possibly reducing metabolic clearance .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound offers hydrolytic stability compared to the carboxylic acid in ’s derivative, which may form salts for improved bioavailability .

Biological Activity

Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.25 µg/mL
Compound BEscherichia coli0.5 µg/mL
This compoundVariedPending Data

Studies have indicated that modifications in the side chains of triazoles can enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays. Specifically, it has been tested against several human cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3).

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-75.085
PC-33.590
HCT-1166.080

The results indicate that the compound exhibits a dose-dependent inhibition of cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are targets for cancer therapy.

Table 3: HDAC Inhibition Data

CompoundIC50 (µM)Selectivity for HDAC6 (%)
Methyl Triazole Derivative<1>90

This high level of selectivity indicates that the compound may be particularly useful in developing targeted cancer therapies .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study demonstrated that triazole derivatives significantly reduced bacterial load in infected animal models when administered at doses correlating with their MIC values.
  • Case Study on Cancer Treatment : Clinical trials involving similar triazole compounds showed promising results in reducing tumor size in patients with advanced breast cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via ruthenium-catalyzed cycloaddition. For example, analogous triazole derivatives are prepared by reacting azides with alkynes in anhydrous DMF under inert conditions (e.g., nitrogen atmosphere), using (Cp*RuCl)₄ as a catalyst. Post-reaction workup involves extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) .
  • Optimization : Reaction efficiency can be improved by adjusting catalyst loading (e.g., 5–10 mol%), temperature (room temperature to 60°C), and solvent polarity. Monitoring via TLC or HPLC ensures reaction completion and minimizes byproducts.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the piperidinyl proton signals appear as multiplet clusters in δ 2.5–3.5 ppm, while the triazole C-4 carbonyl resonates near δ 165 ppm in ¹³C NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configuration and torsion angles, critical for validating synthetic accuracy.
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent orientation.

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can its structure-activity relationships (SAR) be explored?

  • Mechanistic Insights : Triazole-piperidine hybrids often target kinases (e.g., c-Met) or disrupt microtubule assembly in cancer cells. For example, analogous compounds inhibit NCI-H522 lung cancer cell growth (GP values ~70%) by inducing apoptosis .
  • SAR Strategies :

  • Modify the piperidine moiety (e.g., N-substitution, ring expansion) to alter lipophilicity and target affinity.
  • Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .
    • Experimental Validation : Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking studies (e.g., AutoDock Vina) to correlate structural changes with activity.

Q. How can crystallographic data refinement resolve contradictions in reported biological activities?

  • Challenge : Discrepancies in bioactivity may arise from polymorphic forms or incorrect stereochemical assignments.
  • Solution :

  • Refine crystal structures using SHELXL to confirm bond lengths, angles, and hydrogen-bonding networks. For example, anisotropic displacement parameters (ADPs) can identify disordered regions affecting ligand-receptor interactions.
  • Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of protons) .
    • Case Study : A 2021 study resolved conflicting cytotoxicity data for a triazole analog by identifying a previously unreported keto-enol tautomerism via X-ray refinement .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical purity?

  • Scalability Issues : Click chemistry reactions may produce regioisomers (e.g., 1,4- vs. 1,5-triazoles) under non-optimized conditions.
  • Mitigation :

  • Use microwave-assisted synthesis to enhance reaction specificity and reduce time .
  • Employ flow chemistry for precise control of stoichiometry and temperature, minimizing side reactions .
    • Quality Control : Implement inline FTIR or Raman spectroscopy to monitor regiochemistry during continuous production.

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